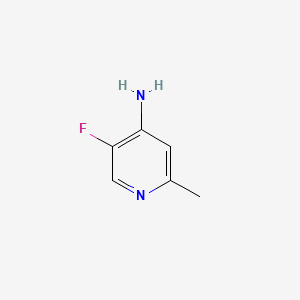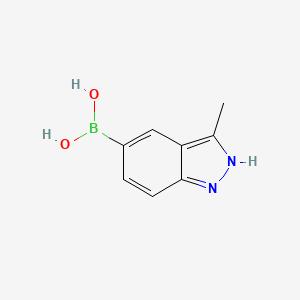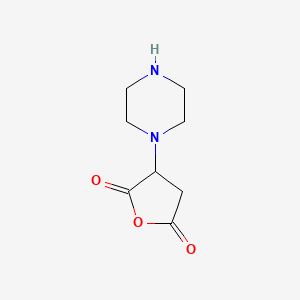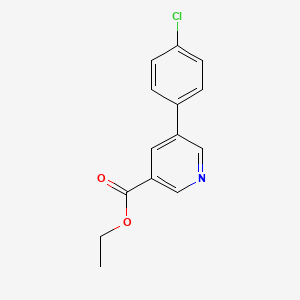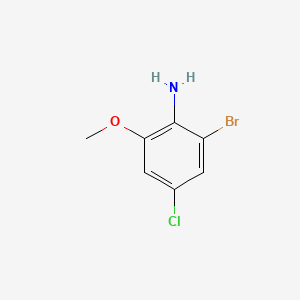
2-Bromo-4-chloro-6-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-6-methoxyaniline is a chemical compound with the molecular formula C7H7BrClNO . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-6-methoxyaniline consists of a benzene ring substituted with bromo, chloro, and methoxy groups, along with an amine group . The molecular weight is 236.49 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-chloro-6-methoxyaniline are not detailed in the available literature, anilines are generally involved in a wide range of chemical reactions. These can include reactions with secondary amines, primary amines, and ammonia equivalents .Wissenschaftliche Forschungsanwendungen
Halogen-induced Airway Hyperresponsiveness and Lung Injury
Research on halogens, including bromine and chlorine, has highlighted their impact on public health when released into the atmosphere. These elements can interact with biomolecules, fragmenting high-molecular-weight hyaluronan (HMW-HA) to form proinflammatory fragments that increase intracellular calcium and activate RhoA in airway smooth muscle and epithelial cells. This leads to airway hyperresponsiveness and increased epithelial and microvascular permeability. The use of HMW-HA as a countermeasure against Cl2 and Br2 toxicity has been suggested, demonstrating the potential to restore airway function to near-normal levels (Lazrak et al., 2020).
Environmental Impacts and Toxicology of Brominated Compounds
The environmental presence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) is notable due to their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. These compounds share toxicological profiles similar to their chlorinated analogs, inducing hepatic enzyme activation and causing developmental and reproductive toxicity in various species. This highlights the environmental and health implications of brominated compounds and the need for continued research on their effects (Mennear & Lee, 1994).
Antimicrobial and Antifungal Properties
The synthesis and modification of compounds, including those with bromo, chloro, and methoxy groups, have shown potential in the development of antimicrobial and antifungal agents. Such modifications can enhance the antimigration and antiproliferation activities of these compounds, suggesting their use in the design of new drugs to combat microbial and fungal infections. This area of research underscores the importance of structural modifications in developing effective antimicrobial agents (Liew et al., 2020).
Synthesis and Application in Organic Chemistry
The synthesis of halogenated compounds, including 2-Bromo-4-chloro-6-methoxyaniline, is crucial for the development of pharmaceuticals and other chemicals. Research has focused on improving synthesis methods to enhance efficiency and reduce environmental impact. These compounds serve as key intermediates in the synthesis of various drugs, demonstrating the integral role of halogenated anilines in pharmaceutical development (Qiu et al., 2009).
Environmental and Health Concerns of Brominated Flame Retardants
The increasing use of brominated flame retardants has raised concerns regarding their environmental and health impacts. Novel brominated flame retardants (NBFRs) have been detected in indoor air, dust, consumer goods, and food, highlighting their widespread presence and potential health risks. Research emphasizes the need for further studies on the occurrence, fate, and toxicity of these compounds to assess their impact accurately and develop strategies for minimizing exposure (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-6-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYQHLQSQZRCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681502 |
Source


|
| Record name | 2-Bromo-4-chloro-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-methoxyaniline | |
CAS RN |
1261895-84-4 |
Source


|
| Record name | 2-Bromo-4-chloro-6-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
![5-Hydroxy-8-methoxy-7-[4-(4-methylpiperazin-1-yl)butoxy]-2-phenylchromen-4-one](/img/structure/B593838.png)
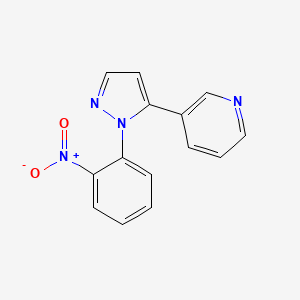
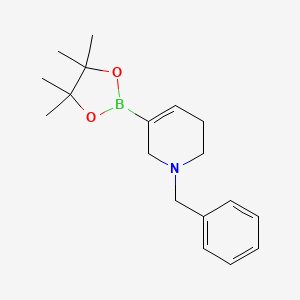
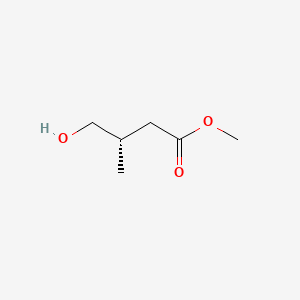
![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)
